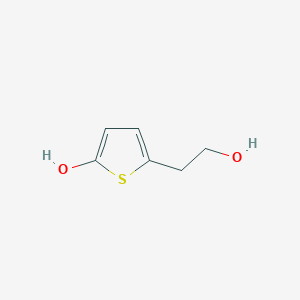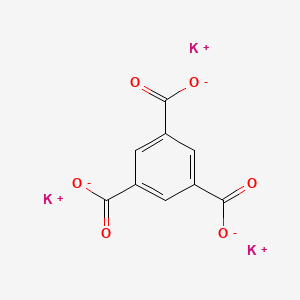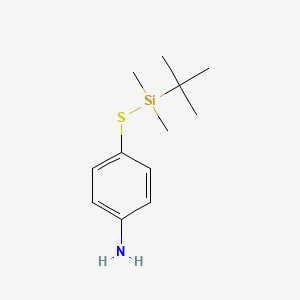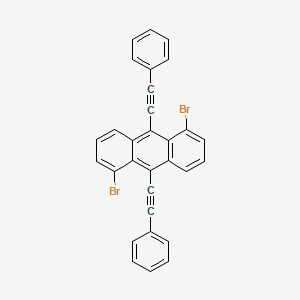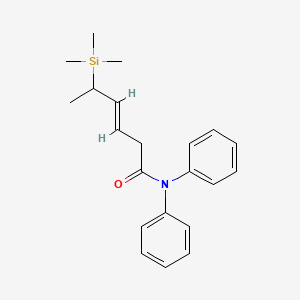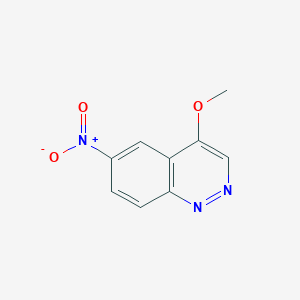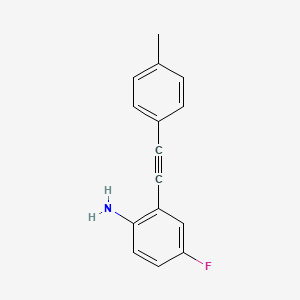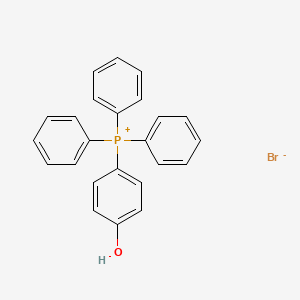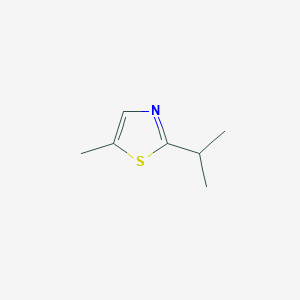
2-Isopropyl-5-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-methylthiazole is a sulfur-containing heterocyclic compound with the molecular formula C7H11NS. It is known for its distinctive aroma and is often used as a flavoring agent in the food industry. This compound is found naturally in various fruits and vegetables, including durian and tomatoes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-methylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with thiourea in the presence of a halogenating agent like N-bromosuccinimide. This reaction proceeds under mild conditions to yield the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-5-methylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents such as N-bromosuccinimide are frequently employed.
Major Products: The major products formed from these reactions include various substituted thiazoles, thiazolidines, and sulfoxides .
Scientific Research Applications
2-Isopropyl-5-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its role in biological systems, particularly in flavor and fragrance biosynthesis.
Medicine: Research is ongoing into its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is widely used in the food industry as a flavoring agent due to its pleasant aroma
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylthiazole involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity and receptor function. The compound’s aromaticity allows it to participate in electron-donating and electron-accepting interactions, which can influence biochemical pathways .
Comparison with Similar Compounds
- 2-Isopropyl-4-methylthiazole
- 2-Isopropyl-4-ethyl-5-methylthiazole
- Thiazole
Comparison: 2-Isopropyl-5-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a more pronounced aroma and different reactivity, making it particularly valuable in flavor and fragrance applications .
Properties
Molecular Formula |
C7H11NS |
|---|---|
Molecular Weight |
141.24 g/mol |
IUPAC Name |
5-methyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-5(2)7-8-4-6(3)9-7/h4-5H,1-3H3 |
InChI Key |
ADBMRBVPWAPYFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)

